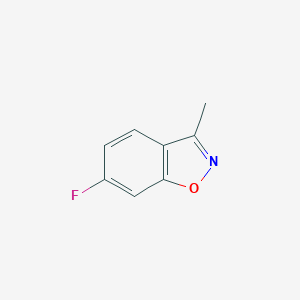

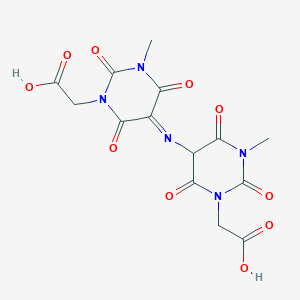

6-氟-3-甲基-1,2-苯并恶唑

描述

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves condensation reactions. A related study demonstrated a practical synthesis method for indazoles, which shares structural similarities with benzoxazoles. This method used o-fluorobenzaldehydes and O-methyloximes with hydrazine (Lukin et al., 2006). Another research focused on the synthesis of benzoxazole derivatives using different chemical reactions, highlighting the versatility of methods available for creating such compounds (Paveendra & Vagdevi, 2023).

Molecular Structure Analysis

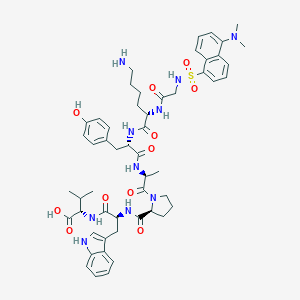

The molecular structure of benzoxazole derivatives can be analyzed using various spectroscopic methods. A study on a similar benzoxazole derivative revealed insights into its crystal structure and molecular conformation, which is crucial for understanding its chemical behavior (Chai et al., 2013).

Chemical Reactions and Properties

Benzoxazoles can participate in a range of chemical reactions. For example, research on azido-benzothiazoles, which are structurally related to benzoxazoles, showed the formation of thiazolo[4,5-g]benzoxazoles under certain conditions, highlighting the reactivity of such compounds (Gallagher et al., 1980).

Physical Properties Analysis

The physical properties of benzoxazole derivatives, such as solubility and melting points, are influenced by their molecular structure. Studies on benzoxazole-based compounds have shown how their structural features can affect properties like fluorescence and solvatochromism (Liu et al., 2017).

科学研究应用

抗菌剂

6-氟-3-甲基-1,2-苯并恶唑衍生物已被探索为潜在的抗菌剂。一项研究证明了这些衍生物的合成及其随后对金黄色葡萄球菌的测试。 其中一种化合物在每孔 50 μg 的浓度下显示出抗菌作用 。这表明,经过进一步优化,这些化合物可以被开发成新的抗菌药物,以对抗耐药菌株。

阿尔茨海默病治疗

N-苄基哌啶苯并异恶唑衍生物可以从 6-氟-3-甲基-1,2-苯并恶唑合成,已知是乙酰胆碱酯酶 (AChE) 的选择性抑制剂。 AChE 抑制剂用于治疗阿尔茨海默病,表明这种化合物可以作为开发这种疾病新疗法的起点 。

抗精神病药物中间体

该化合物是帕利哌酮合成中的重要中间体,帕利哌酮是抗精神病药物利培酮的主要活性代谢产物。 这突出了它在制药行业中生产用于控制精神分裂症和双相情感障碍症状的药物中的作用 。

合成有机化学

6-氟-3-甲基-1,2-苯并恶唑在合成有机化学中是一种用途广泛的起始原料。它可以经历各种反应,生成具有潜在药理活性的各种衍生物。 它的反应性和引入各种取代基的能力使其成为药物发现和开发的宝贵化合物 。

癌症研究

苯并恶唑衍生物,包括那些从 6-氟-3-甲基-1,2-苯并恶唑衍生的衍生物,已被发现具有抗癌活性。 这使它们成为癌症研究的有趣候选者,它们可以用于开发新的化学治疗剂 。

血清素能和多巴胺能药物的开发

异恶唑衍生物,例如那些从 6-氟-3-甲基-1,2-苯并恶唑获得的衍生物,已显示出对血清素能和多巴胺能受体的亲和力。 这种特性可以用来创造针对这些神经递质系统的药物,潜在地治疗抑郁症、焦虑症和帕金森病等疾病 。

作用机制

Target of Action

6-Fluoro-3-methyl-1,2-benzoxazole is a derivative of benzoxazole, a heterocyclic compound that has been extensively used in drug discovery . Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .

Mode of Action

Benzoxazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For example, some benzoxazole derivatives are selective inhibitors of the enzyme acetylcholinesterase (AChE), which are used for the treatment of Alzheimer’s disease .

Biochemical Pathways

Benzoxazole derivatives have been known to affect a wide range of metabolic pathways and cellular processes in cancer pathology .

Pharmacokinetics

The limitations associated with antimicrobial agents, including 6-fluoro-3-methyl-1,2-benzoxazole, are toxicity, resistance to existing drugs by altering the gene sequence, and pharmacokinetic differences .

Result of Action

One of the synthesized compounds showed antibacterial effect against staphylococcus aureus (mtcc 3160) at a concentration of 50 μg per well .

Action Environment

The design and development of new drugs with potential antimicrobial activity, including 6-fluoro-3-methyl-1,2-benzoxazole, are needed to improve the quality of life and open a window for exploring many areas of medicine .

属性

IUPAC Name |

6-fluoro-3-methyl-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTCUAJRDGGWPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621050 | |

| Record name | 6-Fluoro-3-methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117933-03-6 | |

| Record name | 6-Fluoro-3-methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI)](/img/structure/B40861.png)

![Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B40877.png)